

NSC-311068 cross-reactivity with other kinases

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Compound of Interest		
Compound Name:	NSC-311068	
Cat. No.:	B1680213	Get Quote

Technical Support Center: NSC-311068

Welcome to the technical support center for **NSC-311068**. This resource provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing **NSC-311068** in experimental settings.

Important Note on Mechanism of Action: Current research indicates that **NSC-311068** is not a direct kinase inhibitor. Instead, it has been identified as a compound that selectively suppresses the transcription of Ten-eleven translocation 1 (TET1) and subsequent 5-hydroxymethylcytosine (5hmC) modification.[1][2] Its primary therapeutic potential has been explored in the context of acute myeloid leukemia (AML) with high TET1 expression through the inhibition of the STAT/TET1 signaling axis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NSC-311068?

A1: **NSC-311068** functions by selectively suppressing the transcription of the TET1 gene.[1][2] This leads to a reduction in TET1 protein levels and a decrease in global 5-hydroxymethylcytosine (5hmC) levels.[1] The compound has been shown to target the STAT3/5 transcription factors, which are activators of TET1 expression.[1]

Q2: Is there any data on the cross-reactivity of NSC-311068 with kinases?

A2: Currently, there is no publicly available data on the kinome profile or cross-reactivity of **NSC-311068** with any kinases. The available literature focuses on its role as an inhibitor of







TET1 transcription. Researchers using this compound should be aware that its effects are likely not due to direct kinase inhibition.

Q3: In what cancer models has NSC-311068 shown efficacy?

A3: **NSC-311068** has demonstrated significant efficacy in preclinical models of acute myeloid leukemia (AML) that exhibit high expression of TET1.[1][3] This includes AML with MLL rearrangements and t(8;21) AML.[1] It has been shown to inhibit cell viability in TET1-high AML cell lines and repress tumor progression in vivo.[1][4]

Q4: What are the recommended in vitro concentrations for NSC-311068?

A4: Effective concentrations in vitro can vary depending on the cell line and duration of treatment. Studies have shown significant downregulation of TET1 transcription with as low as 25 nM of **NSC-311068** after 24 hours.[1] For cell viability assays, concentrations ranging from 50 nM to 500 nM have been used for 48-hour treatments.[3]

Q5: How should I prepare NSC-311068 for in vivo studies?

A5: For in vivo administration, **NSC-311068** can be prepared in a vehicle suitable for intraperitoneal (i.p.) injection. A stock solution in DMSO can be further diluted. One suggested formulation involves preparing a 2.5 mg/mL suspension by adding a DMSO stock solution to a mixture of PEG300, Tween-80, and saline.[2]

Biological Activity Data

The following table summarizes the reported biological activities of **NSC-311068**.



Parameter	Cell Lines <i>l</i> Model	Concentration / Dose	Observed Effect	Reference
Cell Viability	MONOMAC-6, THP-1, KOCL- 48, KASUMI-1 (TET1-high AML)	50, 200, 500 nM (48h)	Significant decrease in cell viability	[3]
TET1 Expression	MONOMAC-6, THP-1, KOCL-48	300 nM (48h)	Repression of TET1 mRNA expression	[3]
TET1 Transcription	MONOMAC-6, THP-1, KOCL-48	25 nM (24h)	Significant downregulation of TET1 transcription	[1]
5hmC Levels	THP-1, MONOMAC-6	300 nM	Repressed global 5hmC levels	[3]
In vivo Efficacy	MLL-AF9 AML mouse model	2.5 mg/kg, i.p., daily for 10 days	Significantly inhibited AML progression and prolonged survival	[1][4]

Experimental Protocols

In Vivo Administration of NSC-311068 in an AML Mouse Model[1][4]

This protocol describes the in vivo administration of **NSC-311068** to a mouse model of MLL-AF9-induced AML.

1. Animal Model:

• Secondary bone marrow transplantation (BMT) recipient mice are transplanted with leukemic bone marrow blast cells collected from primary MLL-AF9 AML mice.

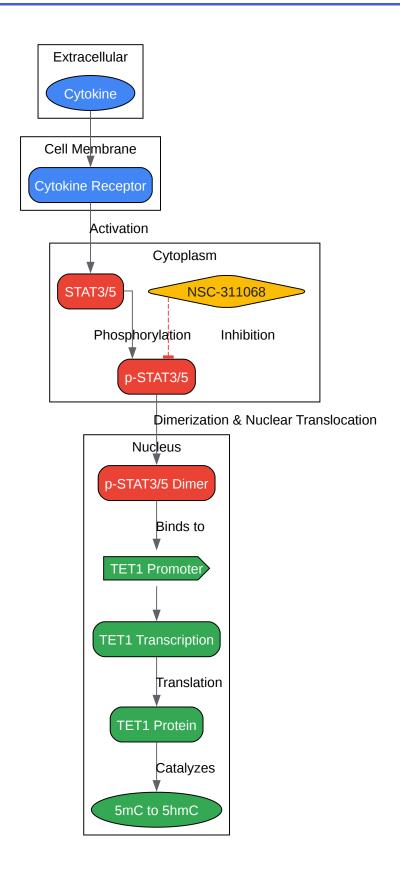


2. Leukemia Onset and Treatment:

- Upon the onset of leukemia (as determined by peripheral blood smears or other monitoring methods), randomize the mice into treatment and control groups.
- The control group receives the vehicle (e.g., DMSO).
- The treatment group receives NSC-311068 at a dose of 2.5 mg/kg body weight.
- 3. Drug Preparation and Administration:
- Prepare a stock solution of NSC-311068 in DMSO.
- For injection, dilute the stock solution in a suitable vehicle for intraperitoneal (i.p.) administration.
- Administer the prepared NSC-311068 solution or vehicle control via i.p. injection once daily for a duration of 10 days.
- 4. Monitoring and Endpoint:
- Monitor the health and survival of the mice daily.
- At the end of the study or upon reaching a humane endpoint, collect peripheral blood, bone marrow, spleen, and liver for analysis.
- Analyze tissues for leukemic infiltration (e.g., by Wright-Giemsa staining of blood and bone marrow, and H&E staining of spleen and liver).
- Measure Tet1 gene and protein expression in bone marrow blast cells via qPCR and Western blotting, respectively.
- Survival data can be plotted using Kaplan-Meier curves and analyzed by a log-rank test.

Visualized Signaling Pathway and Workflows

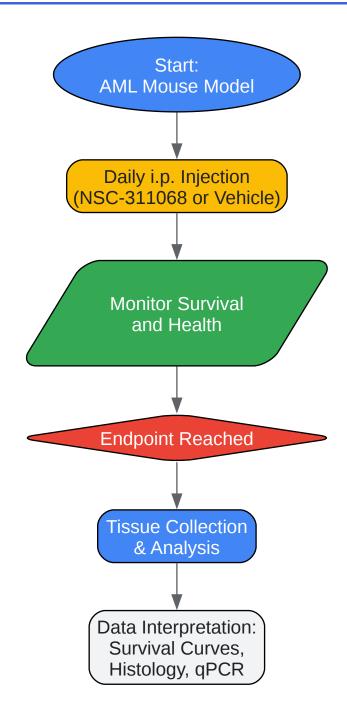




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Caption: The STAT/TET1 signaling pathway targeted by **NSC-311068**.





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Caption: In vivo experimental workflow for testing NSC-311068.

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